molecular formula C13H9ClFNO B187465 N-(3-Chloro-4-fluorophenyl)benzamide CAS No. 64141-28-2

N-(3-Chloro-4-fluorophenyl)benzamide

Cat. No. B187465
CAS RN: 64141-28-2
M. Wt: 249.67 g/mol
InChI Key: KDWBMZLQPODRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor properties and has been used in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. Additionally, it has been investigated for its potential use in the treatment of other diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-(3-Chloro-4-fluorophenyl)benzamide works by inhibiting the activity of several enzymes involved in cellular signaling pathways, including RAF kinase and VEGFR-2. This results in the inhibition of cell proliferation and angiogenesis, which are key processes in tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-(3-Chloro-4-fluorophenyl)benzamide has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. Additionally, it has been found to have anti-inflammatory properties and can reduce the production of cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-Chloro-4-fluorophenyl)benzamide in lab experiments is its potent anti-tumor activity. It has been shown to be effective at inhibiting the growth of various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(3-Chloro-4-fluorophenyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Additionally, there is a need for further studies to investigate the potential use of this compound in combination with other treatments, such as chemotherapy and immunotherapy. Finally, research is needed to explore the potential use of N-(3-Chloro-4-fluorophenyl)benzamide in the treatment of other diseases beyond cancer, such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, N-(3-Chloro-4-fluorophenyl)benzamide is a promising compound that has shown significant potential in scientific research. It has been extensively studied for its anti-tumor properties and has the potential to be used in the treatment of various types of cancer. While there are limitations to its use in lab experiments, further research is needed to explore its potential therapeutic applications and develop new analogs with improved potency and selectivity.

Synthesis Methods

The synthesis of N-(3-Chloro-4-fluorophenyl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain the final compound.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWBMZLQPODRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341051
Record name N-(3-Chloro-4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)benzamide

CAS RN

64141-28-2
Record name N-(3-Chloro-4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.